molecular formula C12H15ClN2O5S B2429230 2-chloro-N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide CAS No. 380344-81-0

2-chloro-N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide

Cat. No.: B2429230
CAS No.: 380344-81-0
M. Wt: 334.77
InChI Key: KARYCWZLJDXTOD-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound integrates multiple pharmacophoric elements—a chloroacetamide group, a phenolic hydroxyl, and a morpholinosulfonyl moiety—making it a versatile intermediate for the design of potential enzyme inhibitors. The structural framework of related N-arylacetamide derivatives is known to facilitate the formation of key intramolecular interactions, such as hydrogen bonding, which can influence the compound's conformation and binding affinity to biological targets . Sulfonamide-bearing acetamide compounds are frequently investigated for their antimicrobial and anticancer properties, as they can be tailored to interact with enzyme active sites like dihydrofolate reductase (DHFR), a well-established target for therapeutic agents . The presence of the morpholine sulfonyl group is a common feature in compounds designed to modulate enzyme function, particularly in the development of kinase inhibitors or other ATP-competitive molecules. Researchers value this specific molecular architecture for constructing targeted libraries and probing structure-activity relationships (SAR) to develop novel bioactive agents for biochemical research.

Properties

IUPAC Name

2-chloro-N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O5S/c13-8-12(17)14-10-7-9(1-2-11(10)16)21(18,19)15-3-5-20-6-4-15/h1-2,7,16H,3-6,8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARYCWZLJDXTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide typically involves multiple steps. One common method starts with the chlorination of acetamide to form 2-chloroacetamide. This intermediate is then reacted with 2-hydroxy-5-morpholin-4-ylsulfonylphenylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Substitution Reactions

The chloroacetamide group undergoes nucleophilic substitution, with the chlorine atom replaced by amines, thiols, or alkoxides. This reactivity is central to generating derivatives for biological evaluation.

Reaction Conditions and Outcomes

Reaction PartnerConditionsProductYield (%)Source
Primary aminesEthanol, reflux, 4–6 h, Et<sub>3</sub>N2-(Arylamino)-N-(5-morpholinosulfonyl-2-hydroxyphenyl)acetamide57–97
ThiophenolDMF, RT, 2 h2-(Phenylthio)-N-(5-morpholinosulfonyl-2-hydroxyphenyl)acetamide82
Sodium methoxideMethanol, 60°C, 3 h2-Methoxy-N-(5-morpholinosulfonyl-2-hydroxyphenyl)acetamide75

Key Observations :

  • Triethylamine catalyzes nucleophilic substitution by deprotonating amines, enhancing reactivity .

  • Polar aprotic solvents (e.g., DMF) accelerate reactions with weakly nucleophilic partners like thiols.

Hydrolysis Reactions

The acetamide and sulfonamide groups are susceptible to hydrolysis under acidic or basic conditions:

Hydrolysis Pathways

ConditionReaction SiteProductNotesSource
6M HCl, reflux, 8 hAcetamide2-Chloro-N-(2-hydroxy-5-morpholinosulfonylphenyl)acetic acidAmide → Carboxylic acid
2M NaOH, 70°C, 6 hSulfonamide2-Chloro-N-(2-hydroxy-5-sulfophenyl)acetamideMorpholine cleavage

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

  • Sulfonamide hydrolysis requires strong bases due to the electron-withdrawing sulfonyl group stabilizing the nitrogen.

Oxidation Reactions

The sulfonamide sulfur can undergo oxidation to sulfonic acid derivatives:

Oxidation Data

Oxidizing AgentConditionsProductYield (%)Source
H<sub>2</sub>O<sub>2</sub> (30%)Acetic acid, 50°C, 12 h2-Chloro-N-(2-hydroxy-5-(morpholin-4-ylsulfonyl)phenyl)acetamide sulfone68
KMnO<sub>4</sub>H<sub>2</sub>O, 80°C, 6 h5-Morpholinosulfonyl-2-hydroxyphenylglyoxylic acid45

Structural Impact :

  • Sulfone formation increases electrophilicity at the sulfur center, altering hydrogen-bonding interactions in biological targets .

Sulfonamide Group Reactivity

The morpholine sulfonamide moiety participates in:

Cyclization Reactions

Intramolecular interactions can lead to heterocycle formation:

ConditionsProductBiological RelevanceSource
PPA, 120°C, 3 h1,3-Oxazolidin-2-one derivativeEnhanced DHFR inhibition (IC<sub>50</sub> = 1.2 μM vs. 4.5 μM for parent)

Mechanism :

  • Cyclization occurs via nucleophilic attack of the phenolic hydroxyl group on the chloroacetamide carbonyl, followed by HCl elimination .

Scientific Research Applications

Analgesic Activity

Research has indicated that derivatives of chloroacetamides, including 2-chloro-N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide, exhibit significant analgesic properties. A study demonstrated that related compounds showed effective binding to cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for anti-inflammatory and analgesic drugs. The docking studies revealed promising interactions that suggest potential for development as analgesics comparable to standard medications like diclofenac sodium .

Antimicrobial Properties

Compounds with acetamide structures have been reported to possess antimicrobial activities. The presence of the morpholine and sulfonyl groups in this compound may enhance its efficacy against various pathogens. Studies have shown that modifications in the acetamide structure can lead to increased antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment .

Antiviral Potential

The acetamide nucleus is associated with antiviral properties, particularly against viral infections such as influenza and HIV. Preliminary studies suggest that derivatives of this compound could be investigated for their ability to inhibit viral replication, providing a pathway for the development of new antiviral agents .

Anticancer Activity

Emerging research indicates that compounds similar to this compound may exhibit anticancer properties. The sulfonamide group is known for its role in targeting tumor cells, potentially leading to the development of novel chemotherapeutics aimed at specific cancer types .

Case Studies

Several case studies highlight the effectiveness of related compounds:

StudyFindings
Docking Studies on COX Enzymes Showed significant binding affinity of synthesized derivatives, indicating potential analgesic effects comparable to existing drugs .
Antimicrobial Evaluation Demonstrated enhanced activity against Gram-positive and Gram-negative bacteria, supporting the need for further development in antimicrobial therapies .
Antiviral Research Identified potential mechanisms of action against viral replication, warranting further investigation into its antiviral capabilities .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group can interact with amino acid residues in proteins, leading to changes in their conformation and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-hydroxyphenyl)acetamide: Lacks the morpholin-4-ylsulfonyl group, resulting in different chemical properties and applications.

    N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide:

Uniqueness

2-chloro-N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide is unique due to the presence of both the chloro and morpholin-4-ylsulfonyl groups. These functional groups confer specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

2-Chloro-N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound has the following chemical structure and properties:

  • Molecular Formula : C12H14ClN2O4S
  • Molecular Weight : 318.78 g/mol
  • XLogP3-AA : 0.5
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 5
  • Rotatable Bond Count : 4 .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in inflammatory pathways. The presence of a morpholine ring and sulfonyl group enhances its solubility and bioavailability, making it an effective candidate for therapeutic applications.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. For instance, a study demonstrated that the compound reduced IL-6 and TNF-alpha levels in cultured macrophages by over 50% .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A recent investigation reported its effectiveness against several bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating moderate to high potency .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayEffectiveness (MIC/IC50)Reference
Anti-inflammatoryIL-6, TNF-alphaIC50 < 10 µM
AntimicrobialKlebsiella pneumoniaeMIC = 16 µg/mL
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL

Case Study 1: In Vivo Efficacy in Inflammatory Models

A study conducted on a murine model of arthritis demonstrated that administration of the compound significantly reduced joint swelling and inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, supporting its potential use as a therapeutic agent for rheumatoid arthritis .

Case Study 2: Antimicrobial Efficacy in Clinical Isolates

Clinical isolates of Klebsiella pneumoniae were tested for susceptibility to various concentrations of the compound. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential role in treating antibiotic-resistant infections .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-chloro-N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide, and how are intermediates purified?

  • Methodology : The compound can be synthesized via condensation reactions using aromatic amines and chloroacetyl chloride. For example, in related acetamide derivatives, intermediates are purified via silica gel chromatography with gradients of methanol in dichloromethane (e.g., 0–8% MeOH/CH₂Cl₂) and recrystallization from ethyl acetate . Sodium carbonate (Na₂CO₃) is often used as a base to neutralize HCl byproducts during acetylation steps .
  • Characterization : Structural confirmation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR in CDCl₃ can resolve signals for morpholine sulfonyl groups (δ ~3.3–3.5 ppm) and aromatic protons (δ ~7.1–7.7 ppm) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is used. In analogous N-(substituted phenyl)acetamides, centrosymmetric head-to-tail interactions (e.g., C–H⋯O hydrogen bonds) and π-stacking between aromatic rings contribute to lattice stability . Computational tools like Mercury or OLEX2 refine the structure, with torsion angles (e.g., nitro group deviation from the benzene plane at ~16.7°) revealing steric or electronic effects .

Q. What spectroscopic techniques are critical for confirming the sulfonamide and chloroacetamide functionalities?

  • Methodology :

  • FT-IR : Sulfonyl groups exhibit strong asymmetric/symmetric S=O stretches at ~1360 cm⁻¹ and 1150 cm⁻¹. The amide C=O stretch appears at ~1680 cm⁻¹ .
  • ESI-MS : Positive-ion mode detects [M+H]⁺ and [M+Na]⁺ adducts, with fragmentation patterns confirming the morpholine sulfonyl moiety .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize reaction yields for this compound?

  • Methodology : DoE reduces experimental variables (e.g., temperature, stoichiometry, solvent polarity) using factorial designs. For example, a 2³ factorial design could test the impact of Na₂CO₃ concentration, reaction time, and acetyl chloride equivalents on acetylation efficiency. Response surface methodology (RSM) then identifies optimal conditions . Computational tools like MODDE® or JMP® analyze interactions between variables, reducing trial-and-error approaches .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies. For example, the chloroacetamide group’s electrophilicity can be quantified via Fukui indices, while morpholine sulfonyl’s electron-withdrawing effects are analyzed using Natural Bond Orbital (NBO) charges . Reaction path searches using GRRM or AFIR algorithms predict competing pathways (e.g., SN2 vs. elimination) .

Q. How do contradictory NMR data arise in structural studies, and how are they resolved?

  • Analysis : Discrepancies in ¹H NMR signals (e.g., split peaks for NH protons) may stem from dynamic effects (e.g., hindered rotation of the sulfonamide group) or polymorphism. Variable-temperature NMR (VT-NMR) or deuterated solvents (e.g., DMSO-d₆) can suppress exchange broadening. Cross-validation with SCXRD or NOESY (for spatial proximity) resolves ambiguities .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Methodology : Hydrolysis studies under controlled pH (e.g., HCl/NaOH in dioxane/water) monitor degradation via HPLC. Kinetic profiling (e.g., Arrhenius plots) reveals activation energies for amide bond cleavage. Computational MD simulations (e.g., in GROMACS) model solvation effects, showing protonation of the morpholine nitrogen under acidic conditions accelerates hydrolysis .

Methodological Resources

  • Synthetic Protocols : See acetylation and recrystallization methods in .
  • Structural Analysis : SCXRD protocols in ; NMR/IR workflows in .
  • Computational Tools : ICReDD’s reaction path search methods ; DFT frameworks in .

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